molecular formula C27H23ClN4O4S B2627083 N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892381-24-7

N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2627083
CAS No.: 892381-24-7
M. Wt: 535.02
InChI Key: GPBMEUCPESVGQM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused pyrano-pyrimidine and oxa-azacyclic systems. Its molecular architecture includes a hydroxymethyl group at position 11, a 3-methoxyphenyl substituent at position 5, and a 3-chlorophenyl acetamide moiety linked via a sulfanyl bridge. Structural determination of such compounds often relies on X-ray crystallography refined using programs like SHELXL .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4S/c1-15-24-21(17(13-33)12-29-15)11-22-26(36-24)31-25(16-5-3-8-20(9-16)35-2)32-27(22)37-14-23(34)30-19-7-4-6-18(28)10-19/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBMEUCPESVGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC(=O)NC5=CC(=CC=C5)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide represents a complex molecular structure with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazatricyclo structure that contributes to its unique properties. The presence of various functional groups, including the chlorophenyl and methoxyphenyl moieties, suggests potential interactions with biological targets.

Table 1: Chemical Structure Details

PropertyDescription
Molecular FormulaC₁₉H₁₈ClN₄O₂S
Molecular Weight396.89 g/mol
Structural FeaturesTriazatricyclo structure with sulfanyl group

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of thiazoles have shown enhanced potency against various bacterial strains compared to standard antibiotics like ampicillin and streptomycin .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of related compounds:

  • Minimum Inhibitory Concentrations (MIC) were found to be as low as 0.008 μg/mL against Staphylococcus pneumoniae.
  • Compounds demonstrated low frequencies of resistance (FoRs) against Staphylococcus aureus, indicating potential for clinical use .

Cytotoxicity and Selectivity

Preliminary studies on the cytotoxic effects of the compound reveal that it may selectively inhibit bacterial topoisomerases without affecting human topoisomerases, suggesting a favorable therapeutic index. For example, certain derivatives displayed IC50 values in the range of 0.008 to 0.012 μg/mL against bacterial targets while remaining non-toxic to human liver cell lines (HepG2) at similar concentrations .

The proposed mechanism involves the inhibition of DNA gyrase and topoisomerase IV in bacteria, which are critical for DNA replication and transcription. The compound's structural features facilitate interactions with these enzymes, leading to effective bacterial cell death while sparing human cellular machinery.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMIC values as low as 0.008 μg/mL
CytotoxicityNon-toxic to HepG2 cells
Enzyme InhibitionIC50 values between 0.008 - 0.012 μg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The closest structural analogue identified in the evidence is N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide (ECHEMI ID: 867040-66-2) . The differences between the two compounds are localized to substituent positions:

Feature Target Compound Analogous Compound
Chlorophenyl Position 3-chlorophenyl 2-chlorophenyl
Methoxyphenyl Position 3-methoxyphenyl 4-methoxyphenyl
Core Structure Identical tricyclic system Identical tricyclic system

Implications of Substituent Variations

Meta-substitution (3-position) often reduces steric hindrance compared to ortho-substitution (2-position), which could improve pharmacokinetic properties .

Methoxyphenyl Position :

  • The 3-methoxyphenyl group introduces electronic effects distinct from the 4-methoxyphenyl analogue. Para-substitution typically maximizes resonance effects, whereas meta-substitution may alter dipole interactions or hydrogen-bonding capacity .

Research Findings and Methodological Context

Structural Characterization

Both compounds likely require advanced crystallographic techniques for unambiguous structural confirmation. The SHELX suite (SHELXL, SHELXS) is widely employed for refining such complex small-molecule structures, ensuring precision in bond lengths, angles, and stereochemistry .

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